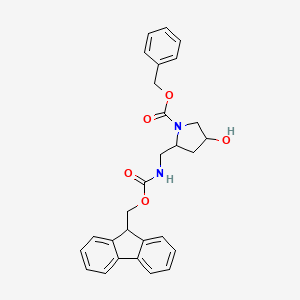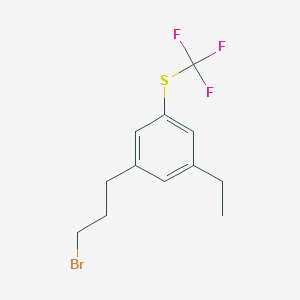
Ethyl (S)-piperidine-3-carboxylate tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-piperidine-3-carboxylate tartrate is a chemical compound that belongs to the class of piperidine carboxylates. It is often used in various scientific research applications due to its unique chemical properties. The compound is known for its potential use in the synthesis of other complex molecules and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-piperidine-3-carboxylate tartrate typically involves the esterification of (S)-piperidine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (S)-piperidine-3-carboxylate tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-piperidine-3-carboxylic acid.
Reduction: Formation of (S)-piperidine-3-methanol.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl (S)-piperidine-3-carboxylate tartrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-piperidine-3-carboxylate tartrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Ethyl (S)-piperidine-3-carboxylate tartrate can be compared with other similar compounds, such as:
Ethyl ®-piperidine-3-carboxylate: The enantiomer of the compound, which may have different biological activities.
Methyl (S)-piperidine-3-carboxylate: A similar ester with a methyl group instead of an ethyl group.
Ethyl (S)-pyrrolidine-3-carboxylate: A structurally related compound with a pyrrolidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the tartrate group, which can influence its reactivity and interactions in various chemical and biological systems.
Propiedades
Fórmula molecular |
C12H21NO8 |
|---|---|
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;/m0./s1 |
Clave InChI |
HHPGQKZOPPDLNH-FJXQXJEOSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




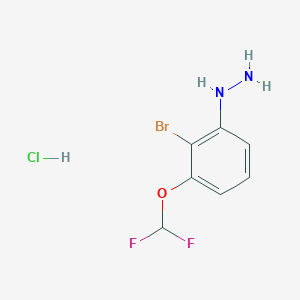
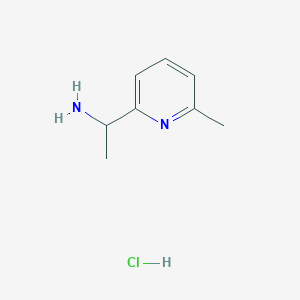
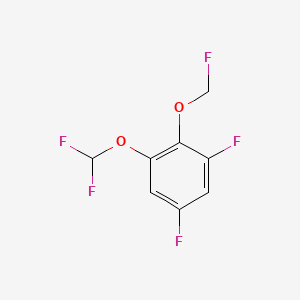
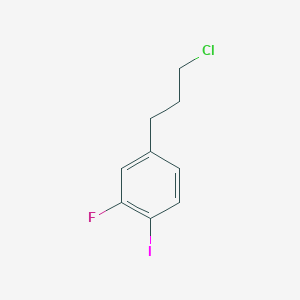

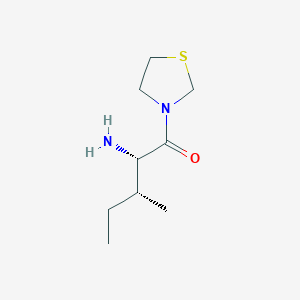

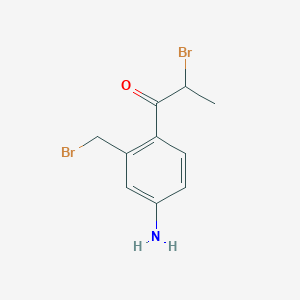

![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)
